Atropine is a naturally occurring tropane alkaloid extracted from plants of the Solanaceae family, such as deadly nightshade (Atropa belladonna), jimsonweed (Datura stramonium), and mandrake (Mandragora officinarum). It acts as a competitive antagonist of muscarinic acetylcholine receptors (mAChRs), primarily targeting the M1, M2, and M3 subtypes. [, , , ]
Atropine N-oxide hydrochloride is a chemical compound derived from atropine, an alkaloid obtained from the belladonna plant. It is classified as an N-oxide, which is a functional group characterized by the presence of an oxygen atom bonded to a nitrogen atom. Atropine N-oxide plays a significant role in pharmacology as it is a major metabolite of atropine and serves various scientific applications.
Atropine N-oxide hydrochloride is synthesized from atropine, which is extracted from plants such as Atropa belladonna. This compound falls under the category of alkaloids, specifically tropane alkaloids, which are known for their physiological effects on the nervous system. The hydrochloride form indicates that it is combined with hydrochloric acid, enhancing its solubility and stability in aqueous solutions.
The synthesis of atropine N-oxide can be achieved through several methods, primarily involving oxidation reactions. Common oxidizing agents include:
The oxidation of atropine involves the formation of an iminium intermediate, which subsequently reacts with water to produce the final N-oxide product. The reaction kinetics can be influenced by factors such as temperature, pH, and the concentration of oxidizing agents .
Atropine N-oxide has a molecular formula of C₈H₁₃NO and a molecular weight of 141.19 g/mol. The structure features a nitrogen atom bonded to an oxygen atom (N-O), which characterizes it as an N-oxide. The compound's structural representation includes:
The molecular structure can be analyzed using techniques such as mass spectrometry and nuclear magnetic resonance spectroscopy to confirm its identity and purity .
Atropine N-oxide participates in various chemical reactions, primarily involving reduction processes. For instance:
The kinetics of these reactions are influenced by factors such as solvent choice, electrode material, and applied potential during electrochemical processes. Studies have shown that the reaction rates can vary significantly based on these parameters .
The mechanism by which atropine N-oxide exerts its effects involves interactions with muscarinic receptors in the nervous system. As a metabolite of atropine, it retains some pharmacological activity but may differ in potency and efficacy compared to its parent compound.
Atropine N-oxide hydrochloride appears as a white crystalline powder that is soluble in water due to its hydrochloride form. Its melting point and specific optical rotation can vary based on purity and synthesis method.
The compound exhibits stability under standard laboratory conditions but may decompose under extreme pH or temperature conditions. It is important for researchers to handle it under controlled conditions to maintain its integrity for experimental use.
Atropine N-oxide hydrochloride has several scientific uses:
Atropine N-oxide hydrochloride (CAS 4574-60-1) represents a critical oxidative metabolite within the tropane alkaloid biochemical pathway. This quaternary ammonium derivative originates from the parent alkaloid atropine [(±)-hyoscyamine], itself biosynthesized in plants of the Solanaceae family such as Atropa belladonna and Datura stramonium [1] [3]. The metabolic conversion involves enzymatic N-oxidation primarily mediated by hepatic cytochrome P450 (CYP450) enzymes and flavin-containing monooxygenases (FMOs) in mammalian systems, representing a Phase I detoxification pathway [3] [9].
The biosynthesis initiates with the esterification of tropine and tropic acid, forming the racemic hyoscyamine that constitutes atropine. Subsequent metabolism proceeds via oxidative transformation at the tertiary nitrogen atom within the tropane ring system. This enzymatic process generates an N-oxide functionality characterized by a semi-polar N⁺→O⁻ bond, significantly altering the molecule's physicochemical properties compared to the parent atropine [5] [9]. Mass spectrometry studies confirm this transformation through a +15.9949 Da mass shift corresponding to the addition of a single oxygen atom to the atropine molecular ion [m/z 290.175 → 306.170 for (M+H)⁺], while infrared spectroscopy reveals distinctive N-O stretching vibrations within the 928-971 cm⁻¹ range [9].
In plant biosynthetic pathways, N-oxidation serves multiple physiological functions, including:
The metabolic interconversion between atropine and its N-oxide demonstrates reversibility in vivo, with enzymatic reduction mediated by cytochrome P450 reductase and intestinal microbiota potentially regenerating the parent alkaloid from its N-oxide metabolite [9]. This redox cycling establishes a dynamic equilibrium influencing the pharmacokinetic behavior of tropane alkaloids.
Table 1: Key Metabolic Transformations of Atropine
Metabolic Process | Chemical Transformation | Catalytic System | Mass Shift |
---|---|---|---|
N-oxidation | Tertiary amine → N-oxide | CYP450/FMO enzymes | +15.9949 Da |
Ester hydrolysis | Ester → tropine + tropic acid | Esterases | -90.0684 Da |
N-oxide reduction | N-oxide → tertiary amine | P450 reductase/microbiota | -15.9949 Da |
The laboratory synthesis of atropine N-oxide hydrochloride employs controlled oxidation of atropine free base or sulfate using specialized oxidants under optimized conditions. Recent methodological advances have established potassium peroxymonosulfate (KPMS) as the oxidant of choice due to its superior reaction kinetics and reduced byproduct formation compared to traditional oxidants like hydrogen peroxide or meta-chloroperbenzoic acid [4] [9] [10]. The reaction follows second-order kinetics with a rate constant of 0.193 L·mol⁻¹·min⁻¹ at ambient temperature (20-25°C) and proceeds through an electrophilic oxygen transfer mechanism [9].
Critical parameters governing the oxidation efficiency include:
The chemical synthesis proceeds as follows:
Atropine + KHSO₅ → Atropine N-oxide + KHSO₄ Atropine N-oxide + HCl → Atropine N-oxide hydrochloride
Structural confirmation employs multiple orthogonal techniques:
The final hydrochloride salt formation enhances stability and crystallinity, yielding a white to off-white crystalline solid with high hygroscopicity, requiring storage at +5°C under inert atmosphere [2] [4] [7]. The synthetic product typically exhibits ≥90.0% chromatographic purity (HPLC) and serves as a certified reference material for analytical applications [4] [10].
Table 2: Optimized Synthetic Conditions for Atropine N-oxide Hydrochloride
Parameter | Optimal Condition | Effect on Yield | Specification Reference |
---|---|---|---|
Oxidant | Potassium peroxymonosulfate | >95% conversion | [9] [10] |
Molar ratio (Atropine:Oxidant) | 1:5 | Complete reaction in 15 min | [9] |
Reaction pH | 9.0 ± 0.5 | Maximizes nucleophilicity | [9] |
Temperature | 20-25°C | Prevents thermal degradation | [4] [10] |
Salt formation | HCl in anhydrous ethanol | Quantitative precipitation | [7] [10] |
Final purity | ≥90.0% (HPLC) | Meets pharmacopeial standards | [4] [10] |
Atropine N-oxide hydrochloride undergoes complex degradation pathways when exposed to environmental stressors in pharmaceutical matrices. The primary degradation mechanism involves reductive cleavage of the N-oxide bond, regenerating parent atropine—a process accelerated by light exposure, elevated temperatures (>40°C), and acidic conditions [2] [6]. Secondary degradation pathways include:
These degradation processes significantly impact analytical quantification and necessitate robust stability-indicating methods. Reversed-phase high-performance liquid chromatography (RP-HPLC) employing hydrophilic embedded C18 stationary phases has demonstrated superior resolution of degradation products compared to traditional ion-pair chromatography [6]. The optimal chromatographic conditions utilize:
Accelerated stability studies reveal temperature-dependent degradation kinetics:
k25°C = 3.21 × 10⁻⁶ h⁻¹ k40°C = 8.76 × 10⁻⁵ h⁻¹
The tenfold increase in degradation rate at elevated temperatures underscores the necessity for strict temperature control during storage and transportation. Formulation stability is maximized under the following conditions:
The major degradation product, apoatropine, exhibits significantly different pharmacological properties compared to the parent N-oxide, potentially compromising therapeutic efficacy and necessitating strict control limits in pharmaceutical specifications [6]. International pharmacopeial standards typically specify acceptance criteria of ≤0.5% for individual degradation products and ≤1.0% for total impurities in atropine N-oxide hydrochloride active pharmaceutical ingredients (APIs) [4] [10].
Table 3: Primary Degradation Products of Atropine N-oxide Hydrochloride
Degradant | Formation Mechanism | Chemical Structure | Relative Retention Time (HPLC) | Storage Condition Promoting Formation |
---|---|---|---|---|
Atropine | N-oxide reduction | C₁₇H₂₃NO₃ | 0.82 | Light exposure, reducing agents |
Apoatropine | Dehydration | C₁₇H₂₁NO₂ | 1.25 | Acidic pH, elevated temperature |
Tropine | Ester hydrolysis | C₈H₁₅NO | 0.38 | Alkaline pH, hydrolytic conditions |
Atropic acid | Ester hydrolysis | C₉H₈O₂ | 0.45 | Aqueous solutions, prolonged storage |
Belladonine | Dimerization | C₃₄H₄₂N₂O₄ | 1.68 | Oxidative stress, radical initiation |
CAS No.: 64755-14-2
CAS No.:
CAS No.: 3724-64-9
CAS No.: 12007-33-9
CAS No.: 1242240-30-7